Regioisomeric Differentiation: 2-Pyrimidine vs. 4-Pyrimidine Attachment
CAS 2640899-31-4 is the 2-pyrimidine regioisomer, while CAS 2640845-58-3 is the 4-pyrimidine regioisomer. In piperazinyl-pyrimidine kinase inhibitors, the pyrimidine nitrogen position dictates the hinge-binding hydrogen-bond pattern: 2-pyrimidine attachment presents a nitrogen at the 3-position for a donor–acceptor pair, whereas 4-pyrimidine attachment shifts the hydrogen-bond vector. This regioisomeric difference is expected to alter kinase selectivity profiles, as demonstrated in published piperazinylpyrimidine series where 2-substituted analogs show distinct IC50 shifts of >10-fold against PDGFR family kinases compared to 4-substituted counterparts [1]. No other regioisomer offers the identical hydrogen-bond presentation.
| Evidence Dimension | Pyrimidine ring substitution position and predicted hydrogen-bond acceptor geometry |
|---|---|
| Target Compound Data | 2-(piperazin-1-yl)pyrimidine (N at 3-position available as H-bond acceptor; N at 1-position distant from hinge) |
| Comparator Or Baseline | 4-(piperazin-1-yl)pyrimidine (CAS 2640845-58-3; N at 1-position closer to hinge; N at 3-position unavailable) |
| Quantified Difference | Predicted shift in hinge-binding hydrogen-bond vector; >10-fold kinase selectivity differences reported for analogous 2- vs. 4-pyrimidine regioisomers in published piperazinylpyrimidine series [1]. |
| Conditions | In silico docking and kinase panel data from homologous piperazinylpyrimidine series (PDGFR, VEGFR, c-Kit) [1]. |
Why This Matters
For procurement decisions in kinase drug discovery programs, the 2-pyrimidine regioisomer offers a distinct hinge-binding geometry that cannot be replicated by the 4-pyrimidine isomer, directly affecting target selectivity and SAR interpretation.
- [1] Shallal, H.M. and Russu, W.A. Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives. European Journal of Medicinal Chemistry, 2011, 46(4), 1509-1521. View Source
